![molecular formula C8H10N2O4 B2552844 4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid CAS No. 329709-97-9](/img/structure/B2552844.png)

4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

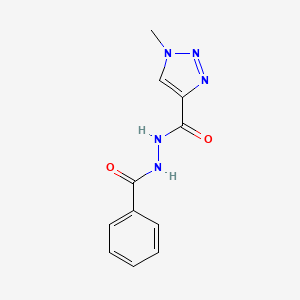

“4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid” is a chemical compound with the CAS Number: 329709-97-9 . It has a molecular weight of 198.18 and its IUPAC name is 4-[(5-methyl-3-isoxazolyl)amino]-4-oxobutanoic acid .

Synthesis Analysis

The synthesis of compounds related to “this compound” involves various procedures . For instance, furanones can be synthesized by stirring 3-amino-5-methylisoxazole and potassium 4-aryl-2-oxobut-3-enoate at 25°C in AcOH for 3 hours . Pyrrolones could be synthesized via Sc (OTf) 3 -catalyzed heterocyclization of 3-amino-5-methylisoxazole and ethyl 4-aryl-2-oxobut-3-enoate in MeCN at 5°C .

Molecular Structure Analysis

The InChI Code of “this compound” is 1S/C8H10N2O4/c1-5-4-6(10-14-5)9-7(11)2-3-8(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) . This code represents the molecular structure of the compound.

Chemical Reactions Analysis

The chemical reactions involving “this compound” and related compounds are complex and varied . For example, pyrrolones can be synthesized via Sc (OTf) 3 -catalyzed heterocyclization of 3-amino-5-methylisoxazole and ethyl 4-aryl-2-oxobut-3-enoate in MeCN at 5°C .

Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 198.18 . It is stored at temperatures between 28 C .

Aplicaciones Científicas De Investigación

Novel Class of Amino Acid Antagonists

This compound has been explored in the synthesis of novel excitatory amino acid (EAA) receptor antagonists. These antagonists, synthesized using the isoxazole amino acid as a lead, have shown potential in inhibiting the binding of certain excitatory neurotransmitters and protecting against neurotoxic effects, highlighting their potential in neurological research and therapeutic applications (Krogsgaard‐Larsen et al., 1991).

Antiproliferative Activity

The synthesis and in silico evaluation of derivatives, including the 4-oxobutanoate variants, have been investigated for their antiproliferative activities. The focus has been on their potential to inhibit DNA gyrase-ATPase activity, indicating their relevance in cancer research and drug development (Yurttaş et al., 2022).

Metabotropic Excitatory Amino Acid Agonists

Research has shown that certain homologues of this compound can act as specific and potent agonists at metabotropic excitatory amino acid receptors (mGlu6). This suggests their use in studies concerning the pharmacology and physiological roles of these receptors, which are crucial in understanding various neurological processes (Bräuner‐Osborne et al., 1996).

Vibrational and Structural Studies

Structural and vibrational studies of related compounds have been conducted to understand their stability and reactivity. This research is vital in developing materials with potential applications in pharmaceuticals and nonlinear optical materials (Vanasundari et al., 2018).

Excitatory Amino Acid Receptor Ligands

The compound has been used as a lead structure for synthesizing various amino acids, which are potential agonists at the AMPA subtype of central excitatory amino acid receptors. These developments are significant in neuropharmacological research (Christensen et al., 1992).

Synthesis and Optical Properties

Studies have been conducted on the synthesis of novel fluorescent probes using this compound. These probes are significant for molecular diagnosis in diseases like Alzheimer's (Fa et al., 2015).

Propiedades

IUPAC Name |

4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-5-4-6(10-14-5)9-7(11)2-3-8(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJUAFOQSYSMRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B2552761.png)

![7-((4-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552762.png)

![2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2552766.png)

![Ethyl 2-(4-(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2552769.png)

![3-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2552770.png)

![2-((3-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552779.png)

![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2552783.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2552784.png)